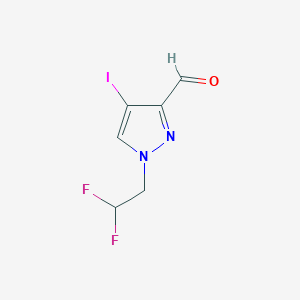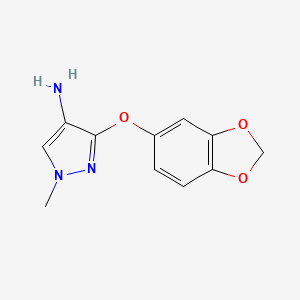
3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 1-methyl-1H-pyrazol-4-amine.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Pathways Involved: The pathways involved in its action depend on the specific biological context.
Comparison with Similar Compounds
3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11N3O3/c1-14-5-8(12)11(13-14)17-7-2-3-9-10(4-7)16-6-15-9/h2-5H,6,12H2,1H3 |
InChI Key |
MGBFRRPBOHFZHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908000.png)
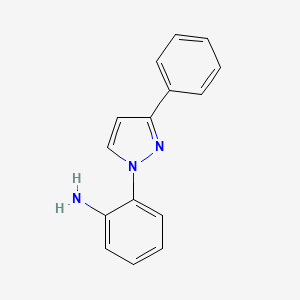
![N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide](/img/structure/B10908007.png)
![4-{[(2E,5Z)-5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908010.png)
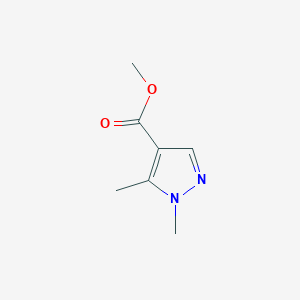
![3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide](/img/structure/B10908025.png)
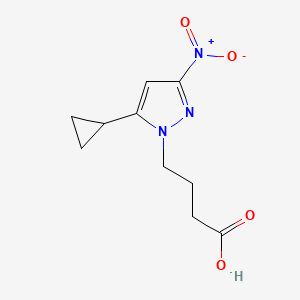
![Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10908037.png)
![3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B10908044.png)
![ethyl 4-{5-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B10908051.png)
![2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B10908054.png)
![1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10908058.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908059.png)
